N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide is a synthetic organic compound with a complex structure It is characterized by the presence of a dimethylamino group, a methylphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylacetophenone with dimethylamine in the presence of a suitable catalyst to form the intermediate N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]amine. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. It is known to modulate the activity of the epidermal growth factor receptor (EGFR), particularly in its mutated forms such as L858R and T790M. This modulation can inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Dimethylamino)ethyl]acrylamide
- N-[2-(Dimethylamino)ethyl]methacrylamide
- N-[2-(Dimethylamino)ethyl]propionamide
Uniqueness
N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to modulate EGFR activity, particularly in mutated forms, sets it apart from other similar compounds, making it a valuable compound in cancer research.
Properties
IUPAC Name |
N-[2-(dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-5-14(17)15-13(10-16(3)4)12-8-6-11(2)7-9-12/h5-9,13H,1,10H2,2-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWOSFQNPQNMER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(C)C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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